Molecular Weight & Lipophilicity vs. Non-Fluorinated Analog
The presence of a 2-fluorophenylmethoxy group in 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine (C13H11ClFNO, MW 251.68) contributes to increased molecular weight and altered lipophilicity relative to a non-fluorinated analog, which can impact its pharmacokinetic properties and synthetic utility. The fluorine substitution on the aromatic ring is known to enhance metabolic stability and membrane permeability in medicinal chemistry applications , a structural advantage not present in the non-fluorinated phenylmethoxy counterpart.
C13H11ClFNO
C13H12ClNO
| Evidence Dimension | Molecular Weight and Structural Modification |
|---|---|
| Target Compound Data | 251.68 g/mol; C13H11ClFNO; contains 2-fluorophenylmethoxy group |
| Comparator Or Baseline | 5-(chloromethyl)-2-[(phenyl)methoxy]pyridine (non-fluorinated analog, estimated MW ~233.7 g/mol; C13H12ClNO) |
| Quantified Difference | ΔMW ≈ +18 g/mol due to fluorine substitution (H→F); presence of fluorine atom alters electronic and steric properties |
| Conditions | Structural comparison based on molecular formula and established medicinal chemistry principles |
Why This Matters
For procurement decisions in medicinal chemistry projects, the fluorine substitution offers a class-inferred advantage in modulating compound properties like metabolic stability and target binding, which non-fluorinated analogs lack, making the target compound a preferred scaffold for developing drug-like molecules.
